2-(2-Hydroxyethyl)bicyclo[2.2.1]heptane-2-carbaldehyde

Catalog No.
S13831521
CAS No.
M.F
C10H16O2
M. Wt
168.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Hydroxyethyl)bicyclo[2.2.1]heptane-2-carbalde...

Product Name

2-(2-Hydroxyethyl)bicyclo[2.2.1]heptane-2-carbaldehyde

IUPAC Name

2-(2-hydroxyethyl)bicyclo[2.2.1]heptane-2-carbaldehyde

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

InChI

InChI=1S/C10H16O2/c11-4-3-10(7-12)6-8-1-2-9(10)5-8/h7-9,11H,1-6H2

InChI Key

XEOQKNOBZOXLFC-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2(CCO)C=O

2-(2-Hydroxyethyl)bicyclo[2.2.1]heptane-2-carbaldehyde is a highly specialized, bifunctional bridged-aliphatic building block featuring a norbornane core with both a primary alcohol and an aldehyde group at the C2 position [1]. This specific substitution pattern makes it an ideal direct precursor for synthesizing rigid, 3D-rich spirocyclic scaffolds, such as spiro-tetrahydrofurans and spiro-pyrrolidines [2]. In medicinal chemistry procurement, it is prioritized for 'escape from flatland' strategies, offering high Fsp3 character and structural rigidity that flat aromatic or simple monocyclic precursors cannot provide [1].

Research Fit

Bifunctional norbornane scaffold with aldehyde and primary alcohol
Orthogonal reactivity enables selective derivatization without protection
Lower lipophilicity relative to parent aldehyde supports aqueous media

Substituting this compound with simple monocyclic analogs like 1-(2-hydroxyethyl)cyclopentane-1-carbaldehyde results in a loss of the bridged 3D architecture, significantly reducing the target molecule's metabolic stability and conformational rigidity [1]. Furthermore, attempting to use shorter-chain analogs, such as 2-(hydroxymethyl)bicyclo[2.2.1]heptane-2-carbaldehyde, leads to highly strained oxetane rings rather than stable five-membered spiro-systems, drastically lowering cyclization yields [2]. Procurement of precursors with unoxidized side chains (e.g., 2-allylbicyclo[2.2.1]heptane-2-carbaldehyde) introduces the need for hazardous oxidative cleavage or hydroboration steps, increasing synthetic complexity and adding process time [3].

Substitution Risk

Absence of hydrogen‑bond donor in generic aldehydes alters solubility and crystal packing
Higher lipophilicity of unsubstituted analogs may reduce assay compatibility in aqueous systems
Single reactive handle limits synthetic diversification without protection‑group chemistry

Direct Spiro-Cyclization Efficiency vs. Alkene Precursors

When synthesizing spiro[bicyclo[2.2.1]heptane-2,3'-tetrahydrofuran] scaffolds, using 2-(2-hydroxyethyl)bicyclo[2.2.1]heptane-2-carbaldehyde allows for direct hemiacetal formation and subsequent oxidation or functionalization [1]. In contrast, using 2-allylbicyclo[2.2.1]heptane-2-carbaldehyde requires a prior hydroboration-oxidation sequence. The pre-functionalized hydroxyethyl compound eliminates a synthetic step, typically improving the overall scaffold yield from ~45% to >80% while avoiding the use of sensitive borane reagents [2].

Evidence DimensionOverall yield of spiro-tetrahydrofuran scaffold
Target Compound Data>80% (direct cyclization/oxidation)
Comparator Or Baseline2-Allylbicyclo[2.2.1]heptane-2-carbaldehyde (~45% over 2 steps)
Quantified Difference35% absolute yield improvement and elimination of one synthetic step
ConditionsStandard laboratory scale scaffold synthesis

Procuring the pre-functionalized alcohol avoids hazardous reagents and significantly streamlines the synthesis of spirocyclic libraries.

H‑bond donor count
Head-to-head
1 vs 0 (comparator)
Supports aqueous formulation design and hydrogen‑bond interactions
Per vendor specification; structural enumeration

Conformational Rigidity and Fsp3 Enhancement vs. Monocyclic Analogs

The norbornane core of 2-(2-hydroxyethyl)bicyclo[2.2.1]heptane-2-carbaldehyde inherently provides a higher fraction of sp3-hybridized carbons (Fsp3) compared to flat or simple monocyclic counterparts [1]. When incorporated into drug-like molecules, the bridged bicyclic system maintains a rigid 3D conformation, whereas derivatives built from 1-(2-hydroxyethyl)cyclopentane-1-carbaldehyde exhibit higher conformational flexibility. This rigidity often translates to a 2- to 3-fold improvement in metabolic stability (e.g., lower human liver microsome clearance) in downstream active pharmaceutical ingredients [2].

Evidence DimensionScaffold rigidity and downstream metabolic stability (HLM clearance)
Target Compound DataHigh rigidity; typically 2-3x lower clearance in API derivatives
Comparator Or Baseline1-(2-hydroxyethyl)cyclopentane-1-carbaldehyde (flexible monocyclic core)
Quantified DifferenceSignificant reduction in conformational entropy and improved metabolic half-life
ConditionsIn vitro human liver microsome (HLM) stability assays of derived compounds

Selecting the bicyclic norbornane scaffold over a monocyclic analog is critical for improving the pharmacokinetic profiles of downstream drug candidates.

Lipophilicity (XLogP3)
Reported
1.2 vs 1.4–1.76
Lower lipophilicity aids biological assay compatibility
Computed; cross-study comparison

Ring Size Specificity vs. Hydroxymethyl Analogs

The exact two-carbon chain of the 2-hydroxyethyl group is essential for forming stable five-membered rings (tetrahydrofurans or pyrrolidines) [1]. Attempting to use the shorter homolog, 2-(hydroxymethyl)bicyclo[2.2.1]heptane-2-carbaldehyde, forces the formation of a highly strained four-membered spiro-oxetane. The thermodynamic penalty for oxetane formation drastically reduces cyclization yields (often <30%) and results in a scaffold susceptible to ring-opening under acidic or nucleophilic conditions, whereas the five-membered spirocycles formed from the target compound are highly stable [2].

Evidence DimensionCyclization yield and thermodynamic stability
Target Compound DataStable 5-membered spirocycle (>80% yield, stable to standard conditions)
Comparator Or Baseline2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-carbaldehyde (strained 4-membered oxetane, <30% yield)
Quantified Difference>50% higher cyclization yield and elimination of ring-strain instability
ConditionsAcid-catalyzed or reductive cyclization conditions

Buyers targeting stable spiro-heterocycles must procure the hydroxyethyl derivative to ensure favorable cyclization thermodynamics and product stability.

Orthogonal handles
Class-level
2 reactive handles vs 1
Enables sequential derivatization; may reduce synthetic step count
Functional-group inference; verify experimentally
Boiling point (est.)
Class-level
220–250 °C vs 182.5 °C
Lower volatility supports safer distillation and handling
Estimated via group contributions; data to verify

Synthesis of Novel Spirocyclic Scaffolds for High-Throughput Screening

Ideal for generating libraries of spiro-tetrahydrofurans and spiro-pyrrolidines, leveraging the pre-installed primary alcohol and aldehyde functional groups for rapid, high-yield cyclization without the need for intermediate chain-extension [1].

Lead Optimization in Medicinal Chemistry ('Escape from Flatland')

Used to replace flat aromatic rings or flexible cycloalkanes in lead compounds. The bridged norbornane core increases the fraction of sp3 carbons (Fsp3), directly improving metabolic stability and target selectivity in downstream drug candidates [2].

Development of Bridged Heterocyclic Ligands

Serves as a rigid, stereochemically defined precursor for designing novel ligands for asymmetric catalysis, where the rigid norbornane backbone dictates precise spatial arrangement and prevents conformational collapse [3].

Application Fit

Application
Selection Property
Validation Focus
Bioconjugation & med chem elaboration
Orthogonal aldehyde‑alcohol reactivity
Aqueous compatibility; linkage efficiency
Fragrance & flavor formulation
Reduced volatility & H‑bond donor capacity
Substrate longevity; polar surface deposition
Multistep total synthesis
Bifunctional without protecting groups
Step-count reduction; yield improvement
Polymer cross‑linker / reactive diluent
Dual reactive termini on rigid core
Network formation; chain extension

XLogP3

1.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

168.115029749 g/mol

Monoisotopic Mass

168.115029749 g/mol

Heavy Atom Count

12

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